ethyl 6-(4-bromobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Ethyl 6-(4-bromobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple ring structures and functional groups, making it a versatile molecule in synthetic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(4-bromobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazatricyclo ring system: This can be achieved through a cyclization reaction involving a suitable precursor such as a substituted hydrazine and a diketone.
Introduction of the bromobenzoyl group: This step involves the acylation of the triazatricyclo ring system with 4-bromobenzoyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for the cyclization and acylation steps, as well as the use of more efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(4-bromobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the benzoyl group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), solvents (dimethylformamide, dichloromethane), bases (triethylamine).
Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Major Products
Substitution Reactions: Substituted benzoyl derivatives.
Reduction Reactions: Alcohol derivatives.
Oxidation Reactions: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 6-(4-bromobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.
Material Science: The unique ring structure and functional groups make this compound a potential candidate for the development of new materials with specific properties such as conductivity or fluorescence.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of ethyl 6-(4-bromobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromobenzoyl group can interact with hydrophobic pockets in proteins, while the triazatricyclo ring system can form hydrogen bonds and other interactions with the target.
Comparison with Similar Compounds
Ethyl 6-(4-bromobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be compared with other similar compounds such as:
Ethyl 6-(4-chlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and interactions with biological targets.
Ethyl 6-(4-methylbenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate: This compound has a methyl group instead of a bromine atom, which can affect its hydrophobicity and binding properties.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which provide a unique set of chemical and biological properties.
Properties
Molecular Formula |
C22H17BrN4O4 |
---|---|
Molecular Weight |
481.3 g/mol |
IUPAC Name |
ethyl 6-(4-bromobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C22H17BrN4O4/c1-3-31-22(30)16-12-15-18(24-17-6-4-5-11-27(17)21(15)29)26(2)19(16)25-20(28)13-7-9-14(23)10-8-13/h4-12H,3H2,1-2H3 |
InChI Key |
MDBDGQLJYGSLRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
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